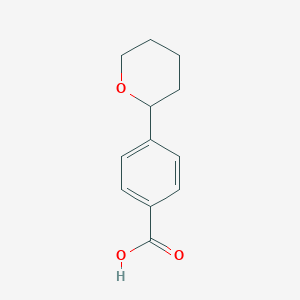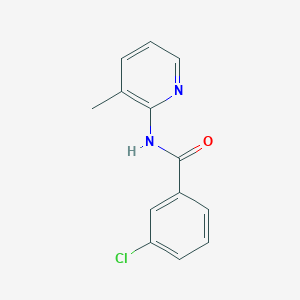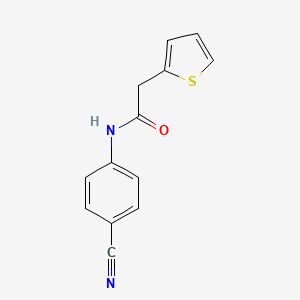
4-Pentylsulfonylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pentylsulfonylphenol, also known as PSF, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. PSF is a phenolic compound that is commonly used as a starting material for the synthesis of other organic compounds. In
科学的研究の応用
4-Pentylsulfonylphenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have antifungal, antibacterial, and antiviral properties. This compound has also been studied for its potential as a drug delivery system due to its ability to penetrate cell membranes. In agriculture, this compound has been shown to have herbicidal properties and has been used as a plant growth regulator. In materials science, this compound has been used as a starting material for the synthesis of other organic compounds, including polymers.
作用機序
The mechanism of action of 4-Pentylsulfonylphenol is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. This compound has been shown to inhibit the growth of various microorganisms, including fungi, bacteria, and viruses. This compound has also been shown to inhibit the growth of cancer cells in vitro.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of various enzymes and metabolic pathways. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to have low toxicity in vivo, making it a potential candidate for drug development.
実験室実験の利点と制限
One advantage of using 4-Pentylsulfonylphenol in lab experiments is its low toxicity, allowing for the testing of higher concentrations without adverse effects. Another advantage is its ability to penetrate cell membranes, making it a potential candidate for drug delivery systems. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are many potential future directions for the study of 4-Pentylsulfonylphenol. One direction is the development of this compound-based drug delivery systems for the treatment of various diseases. Another direction is the study of this compound as a potential herbicide or plant growth regulator. Additionally, the mechanism of action of this compound could be further explored to better understand its inhibitory effects on enzymes and metabolic pathways. Overall, this compound has shown great potential for various applications and warrants further investigation.
合成法
The synthesis of 4-Pentylsulfonylphenol can be achieved through various methods, including the reaction of 4-bromophenol with pentylsulfonyl chloride in the presence of a base, such as potassium carbonate. This reaction results in the formation of this compound in good yields. Other methods for the synthesis of this compound include the reaction of 4-hydroxybenzenesulfonic acid with pentylsulfonyl chloride in the presence of a base.
特性
IUPAC Name |
4-pentylsulfonylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-2-3-4-9-15(13,14)11-7-5-10(12)6-8-11/h5-8,12H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHCQYWYHXCXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-ethyl-N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B7580462.png)









